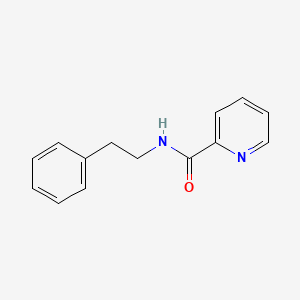

N-Phenethylpicolinamide

Description

N-Phenethylpicolinamide is a picolinamide derivative characterized by a phenethyl group (-CH₂CH₂C₆H₅) attached to the nitrogen atom of the picolinamide scaffold. Its structure combines the aromatic phenethyl moiety with the pyridine-based picolinamide core, enabling unique physicochemical and biological properties. This compound has been utilized as a key intermediate in synthetic protocols, such as the preparation of naphthyridinones via C–H functionalization reactions .

Properties

Molecular Formula |

C14H14N2O |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

N-(2-phenylethyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C14H14N2O/c17-14(13-8-4-5-10-15-13)16-11-9-12-6-2-1-3-7-12/h1-8,10H,9,11H2,(H,16,17) |

InChI Key |

RJIWORZDUGBXNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties

Reactivity and Functionalization

This compound demonstrates high reactivity in C–H activation reactions, enabling efficient cyclization to form naphthyridinones with 90% yield . In contrast, 4-Chloro-N-methylpicolinamide is often employed in nucleophilic aromatic substitution due to its electron-withdrawing chloro group .

Research Findings and Trends

- Synthetic Efficiency : this compound’s use in Protocol B highlights its superiority in yield (90%) over other derivatives requiring multi-step syntheses .

- Structural Modifications : Substituting the phenethyl group with chloro or methyl alters solubility and reactivity. For example, 4-Chloro-N-methylpicolinamide’s chloro group enhances electrophilicity, facilitating downstream modifications .

- Similarity Metrics : Computational analyses (e.g., Tanimoto similarity scores) rank N-(2,6-Dimethylphenyl)picolinamide as the closest analog (0.93 similarity) to this compound, underscoring the impact of aromatic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.